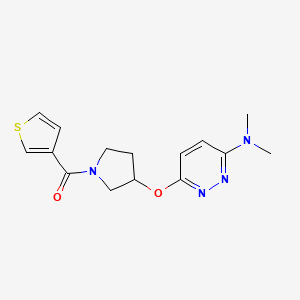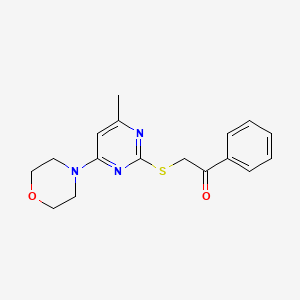![molecular formula C20H24ClN3O2 B2731159 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 303091-55-6](/img/structure/B2731159.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include aza-Michael addition between diamine and the in situ generated sulfonium salt .Wissenschaftliche Forschungsanwendungen
Antihistaminic and Anti-inflammatory Applications
Research on hydroxyzine, a piperazine derivative similar in structure, indicates its primary use in treating anxiety, with a mechanism that might involve suppression of activity in key regions of the central nervous system without impairing mental acuity. Its antihistaminic properties are attributed to central dopamine D2 receptor blockade, suggesting potential anti-inflammatory applications beyond its sedative effects (Johnson, 1982).
Serotonergic Activity and CNS Effects
Compounds like cetirizine, derived from piperazine and related to hydroxyzine, show significant selectivity for peripheral H1 receptors, with limited central nervous system (CNS) penetration. This characteristic minimizes central side effects while maintaining effectiveness against allergies, indicating a potential research interest in developing selective receptor modulators with minimal adverse effects (Chang, Page, & Gunnell, 2011).
Analgesic and Antipyretic Metabolism
Metabolism studies of acetaminophen, another compound related by functional groups though not a piperazine derivative, provide insights into drug metabolism and disposition. These studies are crucial for understanding how similar compounds might be metabolized in humans, contributing to the development of safer and more effective medications (Mrochek, Katz, Christie, & Dinsmore, 1974).
Psychotropic Effects and Receptor Targeting
Research into the subjective effects of trifluoromethylphenylpiperazine (TFMPP), a psychoactive compound, has explored its amphetamine-like stimulant properties. Such studies can provide a foundation for understanding the psychotropic potential of related piperazine derivatives, with implications for developing new therapeutic agents targeting specific serotonin and dopamine receptors (Jan et al., 2010).
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-2-26-19-8-6-17(7-9-19)22-20(25)15-23-10-12-24(13-11-23)18-5-3-4-16(21)14-18/h3-9,14H,2,10-13,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRBZUDRUXDCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2731076.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2731079.png)
![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2731083.png)

![3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2731085.png)

![1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2731087.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2731089.png)
![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2731090.png)
![(Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2731091.png)
![3-[(3-fluorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2731097.png)

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2731099.png)